1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h6-11H,1-5H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEAACYJEYTYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired compound, ensuring high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition and condensation processes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea with three analogs:
- 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (BJ46340)
- 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (BJ47678)
- 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (BJ41757)
Structural and Physicochemical Properties
| Compound | Substituent | Molecular Formula | Molecular Weight | Calculated LogP <sup>†</sup> | Key Features |
|---|---|---|---|---|---|
| This compound | Cyclohexyl (aliphatic) | C₁₅H₁₉N₅O | 285.35 g/mol | ~3.2 | High lipophilicity, steric bulk |
| 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | Phenyl (aromatic) | C₁₄H₁₂N₄O | 252.27 g/mol | ~2.5 | Planar aromatic group, moderate lipophilicity |
| 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | 2-Chlorophenyl | C₁₄H₁₁ClN₄O | 286.72 g/mol | ~3.0 | Electron-withdrawing Cl, increased polarity |
| 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | 4-Fluorophenyl | C₁₄H₁₁FN₄O | 270.26 g/mol | ~2.8 | Moderate polarity, fluorine-enhanced bioavailability |
<sup>†</sup>LogP values estimated using fragment-based methods.
Key Observations:
- Lipophilicity : The cyclohexyl analog exhibits the highest LogP due to its aliphatic nature, which may enhance membrane permeability but reduce aqueous solubility .
- Substituent Effects : Aromatic substituents (phenyl, chlorophenyl, fluorophenyl) introduce planar geometry and electronic effects. Chlorine increases polarity, while fluorine improves metabolic stability .
- Steric Considerations : The cyclohexyl group’s bulk may hinder binding to flat binding pockets compared to planar aryl groups .
Pharmacokinetic and Toxicity Insights
- Human Intestinal Absorption (HIA) : Pyrazolo[1,5-a]pyrimidines with >70% HIA are well-absorbed . The cyclohexyl analog’s higher lipophilicity may further enhance absorption but could compromise solubility.
Biological Activity
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain kinases, particularly salt-inducible kinase 2 (SIK2), which is implicated in various cellular processes including metabolism and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. The compound was evaluated for its cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
| NCI-H460 | 0.95 | Autophagy induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds related to pyrazolo[1,5-a]pyridine have shown promising anti-inflammatory effects. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Study 1: Cytotoxicity Assessment
In a study conducted by Wei et al., a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with an IC50 value of approximately 12.50 µM against the SF-268 glioblastoma cell line .
Study 2: Kinase Inhibition
A study focused on the inhibition of SIK2 revealed that this compound effectively reduced SIK2 activity, which is crucial in regulating metabolic processes and cell growth. The findings suggest that targeting SIK2 could provide therapeutic benefits in metabolic disorders and cancer .
Q & A
Q. What are the common synthetic routes for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions:
- Cyclization : Formation of the pyrazolo[1,5-a]pyridine core via precursor cyclization under acidic or basic conditions (e.g., HCl or EtOH/AcOH mixtures) .
- Urea Coupling : Reacting the pyrazolo-pyridine intermediate with a cyclohexyl isocyanate or carbamate derivative. Solvent choice (e.g., THF, CHCl₃) and catalysts (e.g., triethylamine) are critical for high yields .
- Purification : Recrystallization (e.g., EtOH/AcOH mixtures) or chromatography improves purity .
Key Conditions :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | Toluene/EtOH | Reflux (80–100°C) | – | 60–75% |
| Urea Formation | CHCl₃/THF | RT to Reflux | Triethylamine | 50–85% |
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
Q. What are the known biological targets or mechanisms of action for this compound?
Pyrazolo[1,5-a]pyridine ureas often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). Specific mechanisms may involve competitive inhibition or allosteric modulation, though target validation requires further study .
Q. What are the stability and storage considerations for this compound?
- Stability : Sensitive to strong acids/bases and UV light.
- Storage : -20°C in airtight, light-protected containers with desiccants .
Advanced Research Questions
Q. How can researchers optimize synthesis to address low yields or impurity issues?
- Factorial Design : Use statistical methods (e.g., DOE) to optimize solvent ratios, temperature, and catalyst loading .
- Alternative Coupling Reagents : Replace traditional isocyanates with carbamoyl chlorides to reduce side reactions .
- In-Line Monitoring : Employ techniques like FTIR to track reaction progress and intermediate stability .
Q. What strategies resolve contradictory biological activity data across studies?
- Assay Standardization : Control variables like cell line selection, incubation time, and buffer pH .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict binding modes and validate experimental IC₅₀ values .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on pyrazole or urea groups) to identify activity trends .
Q. How can computational chemistry aid in predicting reactivity or biological interactions?
- Reaction Path Search : Tools like Gaussian or ORCA simulate intermediates and transition states to guide synthetic routes .
- Molecular Dynamics (MD) : Models compound-receptor interactions to prioritize targets for experimental validation .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) on the pyridine or cyclohexyl moieties .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity .
- Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to guide SAR .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Variations in solvent polarity (e.g., THF vs. DMF) or catalyst efficiency (triethylamine vs. DBU) may explain divergent yields .
- Biological Activity Variability : Differences in cell permeability (logP) or metabolic stability (e.g., CYP450 interactions) across assays can lead to inconsistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
